molecular formula C13H17ClN2 B13893676 2-Chloro-4-(dipropylamino)benzonitrile CAS No. 821776-69-6

2-Chloro-4-(dipropylamino)benzonitrile

Cat. No.: B13893676
CAS No.: 821776-69-6
M. Wt: 236.74 g/mol
InChI Key: PHSDEYLHNVLWHD-UHFFFAOYSA-N
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Description

2-Chloro-4-(dipropylamino)benzonitrile is an organic compound with the molecular formula C13H17ClN2 It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the second position and a dipropylamino group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dipropylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with dipropylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dipropylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

2-Chloro-4-(dipropylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dipropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: A similar compound with a chlorine atom at the fourth position on the benzene ring.

    2-Chlorobenzonitrile: A compound with a chlorine atom at the second position on the benzene ring, but without the dipropylamino group.

Uniqueness

2-Chloro-4-(dipropylamino)benzonitrile is unique due to the presence of both the chlorine atom and the dipropylamino group on the benzene ring. This combination of functional groups imparts specific chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

CAS No.

821776-69-6

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-chloro-4-(dipropylamino)benzonitrile

InChI

InChI=1S/C13H17ClN2/c1-3-7-16(8-4-2)12-6-5-11(10-15)13(14)9-12/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

PHSDEYLHNVLWHD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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